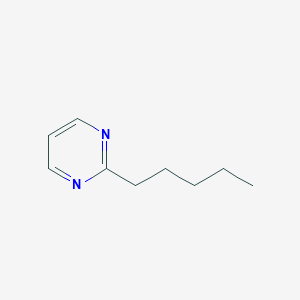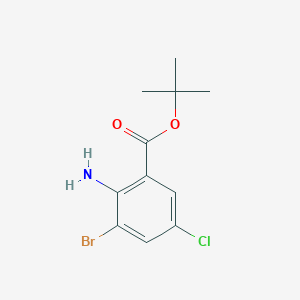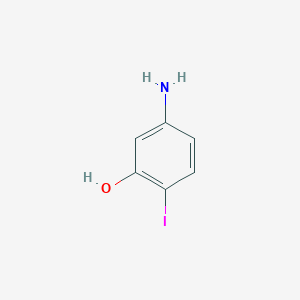
5-Bromo-2-ethynyl-1,3-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-ethynyl-1,3-difluorobenzene is an aromatic compound characterized by the presence of a bromine atom, an ethynyl group, and two fluorine atoms on a benzene ring. This compound is known for its unique chemical and physical properties, making it valuable in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethynyl-1,3-difluorobenzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods: it is likely that similar electrophilic aromatic substitution reactions are employed on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-2-ethynyl-1,3-difluorobenzene can undergo various types of reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through halogen-metal exchange reactions with strong organometallic reagents.
Coupling Reactions: The ethynyl group allows for potential coupling with aryl or vinyl halides under Sonogashira coupling conditions to form extended conjugated systems.
Common Reagents and Conditions:
Halogen-Metal Exchange: Strong organometallic reagents such as butyllithium.
Sonogashira Coupling: Palladium catalysts and copper co-catalysts in the presence of a base.
Major Products:
Substitution Reactions: Various substituted benzene derivatives.
Coupling Reactions:
Aplicaciones Científicas De Investigación
5-Bromo-2-ethynyl-1,3-difluorobenzene is extensively used in scientific research due to its unique properties. Some of its applications include:
Organic Synthesis: As a precursor for the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.
Material Science: Utilized in the synthesis of materials with specific electronic properties.
Mecanismo De Acción
There is currently no detailed information on the mechanism of action of 5-Bromo-2-ethynyl-1,3-difluorobenzene in biological systems. its chemical reactivity suggests that it can interact with various molecular targets through electrophilic aromatic substitution and coupling reactions.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C8H3BrF2 |
|---|---|
Peso molecular |
217.01 g/mol |
Nombre IUPAC |
5-bromo-2-ethynyl-1,3-difluorobenzene |
InChI |
InChI=1S/C8H3BrF2/c1-2-6-7(10)3-5(9)4-8(6)11/h1,3-4H |
Clave InChI |
QBIALFGNFKGIKH-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(C=C(C=C1F)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 3-iodo-5-methoxypyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B13120008.png)
![(6-Chloro-3H-imidazo[4,5-c]pyridin-2-yl)methanol](/img/structure/B13120010.png)








![3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13120072.png)

